molecular formula C13H15NO B15488104 N-(1,1-Dimethylpropynyl)phenylacetamide CAS No. 7136-86-9

N-(1,1-Dimethylpropynyl)phenylacetamide

カタログ番号: B15488104
CAS番号: 7136-86-9
分子量: 201.26 g/mol
InChIキー: NEXMICBOOBGNMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-Dimethylpropynyl)phenylacetamide is a specialty chemical belonging to the phenylacetamide class of organic compounds, which are characterized by an acetamide molecule with a phenyl group substitution and are considered monocarboxylic acid amides . Phenylacetamides represent a versatile scaffold in medicinal and agricultural chemistry, with diverse applications explored through structural modifications to the core template. Research into phenylacetamide analogs has demonstrated their potential as sodium-channel blockers, with studies showing efficacy in inhibiting veratridine-induced Na+ influx and providing neuroprotective effects in cell culture assays . Furthermore, structurally related compounds, such as those based on an isatin N-phenylacetamide core, have been investigated as potent inhibitors of carbonic anhydrase isoforms, highlighting their value in developing therapeutic agents for conditions like glaucoma and cancer . The presence of the 1,1-dimethylpropynyl substituent in this particular compound suggests potential for unique reactivity and interaction with biological targets, making it a compound of interest for further investigation in these fields. This product is intended for research purposes only.

特性

CAS番号

7136-86-9

分子式

C13H15NO

分子量

201.26 g/mol

IUPAC名

N-(2-methylbut-3-yn-2-yl)-2-phenylacetamide

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)14-12(15)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3,(H,14,15)

InChIキー

NEXMICBOOBGNMH-UHFFFAOYSA-N

正規SMILES

CC(C)(C#C)NC(=O)CC1=CC=CC=C1

製品の起源

United States

類似化合物との比較

Structural Modifications and Receptor Affinity

Key Analogs and Findings :

  • N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives :
    • Sigma Receptor Binding : Retains high sigma1 receptor affinity (Ki < 10 nM) but low sigma2 affinity. Substituting the phenyl ring with thiophene or naphthyl maintains sigma1 affinity, while imidazole or pyridyl groups reduce affinity by >60-fold .
    • Halogen Substitutions : Dual halogenation on both the phenylacetamide and benzyl groups increases sigma2 affinity (Ki ratios for sigma2/sigma1: 74–122), suggesting enhanced selectivity .
  • Mefluidide (N-[2,4-Dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide): Agricultural Use: Acts as a plant growth regulator, protecting against acid rain and cold stress by stabilizing cell membranes. The trifluoromethylsulfonyl group enhances environmental stability .
  • Acetyl-alpha-methylfentanyl (N-[1-(1-Methyl-2-phenethyl)-4-piperidinyl]phenylacetamide) :

    • Psychoactive Properties : A controlled substance with opioid activity, highlighting how piperidinyl and phenethyl substituents confer psychoactive effects .

Comparison with Target Compound: The 1,1-dimethylpropynyl group in N-(1,1-Dimethylpropynyl)phenylacetamide introduces steric bulk and alkyne functionality, which may alter receptor interactions compared to benzylpiperidinyl or halogenated analogs. This substituent could reduce polar surface area (PSA), enhancing lipophilicity and membrane permeability compared to morpholino or triazole derivatives .

Physicochemical Properties

  • Lipophilicity: The dimethylpropynyl group increases logP compared to hydrophilic substituents (e.g., morpholino in RRK-307, PSA: ~80 Ų) . Halogenated analogs (e.g., Mefluidide) exhibit higher PSA due to sulfonyl groups, enhancing water solubility .

Notes

  • Contradictory evidence exists on substituent effects; e.g., halogens increase sigma2 affinity but reduce sigma1 binding in some contexts .
  • Future research should explore the dimethylpropynyl group’s impact on receptor selectivity and toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,1-Dimethylpropynyl)phenylacetamide?

  • Methodology : The compound can be synthesized via amide coupling reactions between phenylacetic acid derivatives and amines. For example, substituting dimethylpropynylamine with phenylacetyl chloride in anhydrous conditions (e.g., THF or DCM) using coupling agents like EDC/HOBt. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .
  • Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry to minimize byproducts like unreacted amine or acid.

Q. Which analytical techniques are essential for characterizing N-(1,1-Dimethylpropynyl)phenylacetamide?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (¹H/¹³C NMR) by verifying methyl, propynyl, and phenyl proton environments .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) with exact mass matching theoretical calculations .
  • Elemental Analysis : Ensure purity by comparing experimental vs. calculated C, H, N percentages (e.g., deviations <0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Approach :

  • Temperature : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of active esters) .
  • Catalysts : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) for click chemistry-based modifications, enhancing regioselectivity .
  • Solvent Choice : Polar aprotic solvents (DMF or acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization reactions .

Q. How to resolve discrepancies in elemental analysis data (e.g., carbon content mismatch)?

  • Troubleshooting :

  • Repeat Analysis : Ensure sample dryness and combustion completeness.
  • Alternative Methods : Validate via HPLC (C18 column, UV detection) to check purity. Cross-reference with X-ray crystallography for structural confirmation .
  • Case Study : In RRK-306 ( ), a 1.4% C deviation was resolved by recrystallization from methanol, removing hygroscopic impurities .

Q. What structural and electronic factors influence intramolecular cyclization of N-(1,1-Dimethylpropynyl)phenylacetamide derivatives?

  • Mechanistic Insights :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring accelerate cyclization by stabilizing transition states via resonance .
  • Steric Hindrance : Bulky substituents (e.g., dimethylpropynyl) may slow cyclization; optimize using microwave-assisted synthesis to reduce reaction time .

Q. How to design derivatives for enhanced antimicrobial or pharmacological activity?

  • Strategy :

  • Structure-Activity Relationship (SAR) : Introduce electron-deficient groups (e.g., fluoro, nitro) at the phenyl para-position to improve membrane penetration (see ’s MIC data for E. coli and S. aureus) .
  • Bioisosteric Replacement : Replace the propynyl group with triazolyl moieties (via click chemistry) to enhance metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data in phenylacetamide derivatives?

  • Resolution :

  • DEPT-135 NMR : Differentiate between CH₃, CH₂, and quaternary carbons to resolve overlapping signals in crowded spectra .
  • 2D NMR (COSY, HSQC) : Map coupling interactions and assign ambiguous peaks (e.g., distinguishing propynyl vs. aromatic protons) .

Methodological Tables

Table 1 : Optimization of Reaction Conditions for Cyclization

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°C (reflux)↑ Cyclization
BaseKOtBu (1.2 equiv)↑ Rate
SolventToluene↑ Selectivity

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueExpected Signal (N-(1,1-Dimethylpropynyl)phenylacetamide)Reference
¹H NMR (CDCl₃)δ 1.45 (s, 6H, CH₃), 2.15 (s, 1H, C≡CH), 7.3–7.5 (m, 5H, Ar-H)
¹³C NMRδ 75.2 (C≡C), 170.5 (C=O)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。